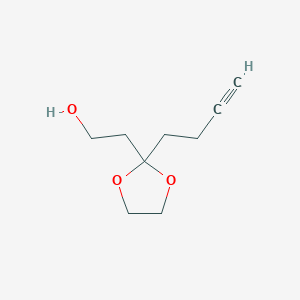
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar dioxolane derivatives. Dioxolanes are a class of heterocyclic organic compounds that are known for their applications in various fields, including as solvents and fuel additives .
Synthesis Analysis
The synthesis of dioxolane derivatives can be achieved through different methods. For instance, 2-Methyl-1,3-dioxolane-2-ethanol, a compound with a similar dioxolane structure, was synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with adjustments for the specific functional groups present.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which can be modified with various substituents. The presence of different functional groups can significantly affect the physical and chemical properties of these compounds. For example, the introduction of a but-3-ynyl group in the compound of interest could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
Dioxolane derivatives can undergo various chemical reactions. The study on the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane demonstrates the reactivity of such compounds under different conditions . These reactions are crucial for the modification and functionalization of dioxolane derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives can be studied through experimental data such as densities, speeds of sound, and thermodynamic properties. For example, the solubility of a dioxolane mixture in water was found to be significantly lower than that of common gasoline oxygenates, indicating its potential as a sustainable gasoline blending component . Additionally, the interaction between binary mixtures of alkoxy alkanols and alcohols was investigated, providing insights into the molecular interactions and structural variations of such compounds .
Aplicaciones Científicas De Investigación
Renewable Gasoline and Solvents
The derivative 2,3-Butanediol (2,3-BD), related to the chemical structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be dehydrated to form a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2-isopropyl dioxolanes. These compounds exhibit high octane values and low water solubility, making them suitable for use as sustainable gasoline blending components, diesel oxygenates, or industrial solvents (Harvey, Merriman & Quintana, 2016).
Reactions and Synthesis
1,3-Dioxolane derivatives, similar in structure to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be synthesized through various reactions, including O-alkylation, O-acylation, and condensation with phenyl isocyanate. These processes can lead to the creation of derivatives with different functional properties (Raskil’dina, Borisova & Zlotskii, 2018).
Surface Tension and Density in Mixtures
Studies on mixtures involving 1,3-dioxolane reveal insights into the nature and type of intermolecular interactions in binary mixtures. These studies are crucial for understanding the properties of 1,3-dioxolane and its derivatives in various applications, including their use in renewable resources or as solvents (Calvo, Pintos, Amigo & Bravo, 2004).
Fuel Additives from Biomass
The conversion of biomass into useful organic compounds is gaining interest, and derivatives of 1,3-dioxolane, structurally related to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, are being explored as potential replacements for common fuel additives. This transition is particularly relevant for the synthesis of environmentally friendly fuel additives from renewable resources (Fan, Yan, Tao, Evans, Xiao & Kou, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

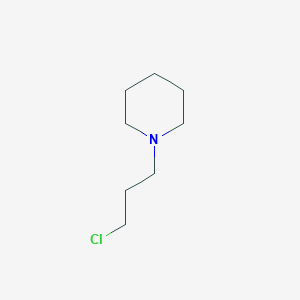
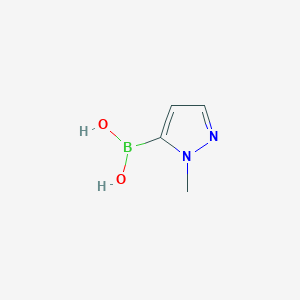
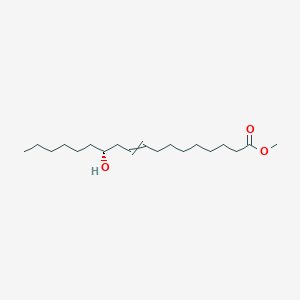
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
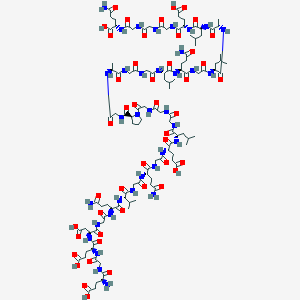
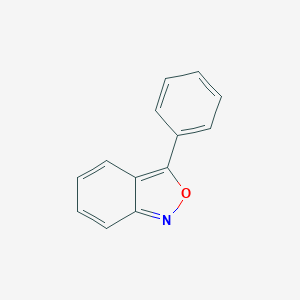
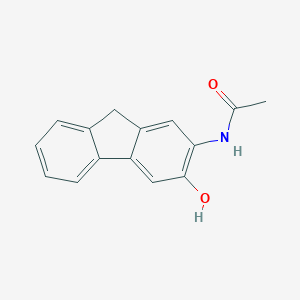
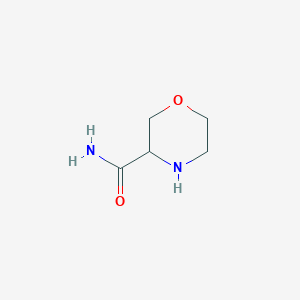
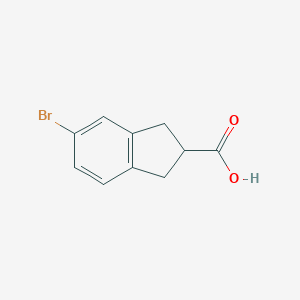
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)

